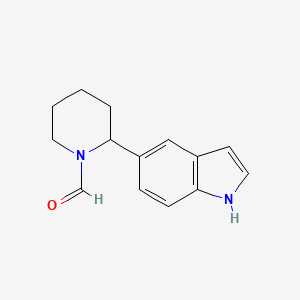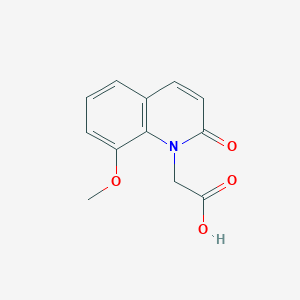
4-Nitro-1-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-naphthohydrazide is an organic compound with the molecular formula C11H9N3O3 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a hydrazide group (-CONHNH2) attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-naphthohydrazide typically involves the nitration of 1-naphthohydrazide. One common method includes the reaction of 1-naphthohydrazide with nitric acid under controlled conditions to introduce the nitro group at the 4-position of the naphthalene ring . The reaction is usually carried out in a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to ensure regioselectivity and to prevent over-nitration.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-1-naphthohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products:
Reduction: 4-Amino-1-naphthohydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
Applications De Recherche Scientifique
4-Nitro-1-naphthohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: It can be employed as a reagent in the detection and quantification of certain analytes due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-naphthohydrazide largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical assays and drug design. The exact molecular targets and pathways would vary based on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
4-Nitro-1-naphthylamine: Similar structure but with an amino group instead of a hydrazide group.
1-Naphthohydrazide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-2-naphthohydrazide: Similar but with the nitro group at a different position on the naphthalene ring.
Uniqueness: 4-Nitro-1-naphthohydrazide is unique due to the combination of the nitro and hydrazide groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H9N3O3 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
4-nitronaphthalene-1-carbohydrazide |
InChI |
InChI=1S/C11H9N3O3/c12-13-11(15)9-5-6-10(14(16)17)8-4-2-1-3-7(8)9/h1-6H,12H2,(H,13,15) |
Clé InChI |
HFSHGOXLTDRXGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)



![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)


![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)

![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
![6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11876738.png)
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
